2-(Benzenesulfonyl)-6-methoxybenzaldehyde
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Overview
Description
2-(Benzenesulfonyl)-6-methoxybenzaldehyde is an organic compound that features a benzenesulfonyl group attached to a methoxybenzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-6-methoxybenzaldehyde typically involves the sulfonylation of 6-methoxybenzaldehyde. One common method is the reaction of 6-methoxybenzaldehyde with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-6-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(Benzenesulfonyl)-6-methoxybenzoic acid.
Reduction: 2-(Benzenesulfonyl)-6-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzenesulfonyl)-6-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-6-methoxybenzaldehyde involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the aldehyde group can participate in various condensation reactions, forming Schiff bases and other derivatives. These interactions are crucial for its applications in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Used in similar sulfonylation reactions.
6-Methoxybenzaldehyde: Shares the methoxybenzaldehyde core structure.
2-(Benzenesulfonyl)benzoic acid: Similar sulfonyl group but with a carboxylic acid instead of an aldehyde.
Uniqueness
2-(Benzenesulfonyl)-6-methoxybenzaldehyde is unique due to the combination of the benzenesulfonyl and methoxybenzaldehyde moieties.
Properties
Molecular Formula |
C14H12O4S |
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Molecular Weight |
276.31 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-6-methoxybenzaldehyde |
InChI |
InChI=1S/C14H12O4S/c1-18-13-8-5-9-14(12(13)10-15)19(16,17)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
QRYNFACTVCUVLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
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